XDM-CBP

CBP bromodomain p300 bromodomain binding affinity

BET-family cross-reactivity obscures CBP/p300-specific phenotypic interpretation in epigenetic studies. XDM-CBP solves this with exceptional bromodomain selectivity-no detectable BET family binding at functional concentrations. • Kd: 0.23 µM (CBP) / 0.47 µM (p300); clean selectivity over all other bromodomain families • GI50: 1.3 µM (HL-60), 4.2 µM (MCF7 & SK-MEL-5); 3-6.4× more potent than SGC-CBP30 • Co-crystal structures available (PDB: 5NU3, 5NU5) for structure-guided optimization

Molecular Formula C21H22N2O4
Molecular Weight 366.41
CAS No. 2138461-99-9
Cat. No. B611841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXDM-CBP
CAS2138461-99-9
SynonymsXDM-CBP;  XDM CBP;  XDMCBP; 
Molecular FormulaC21H22N2O4
Molecular Weight366.41
Structural Identifiers
SMILESO=C(C1=C(CC)C(C(C)=O)=C(C)N1)NCC2=C3C(O)=CC=CC3=CC=C2O
InChIInChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27)
InChIKeyKCGVENSOXCWCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XDM-CBP: A Selective CBP/p300 Bromodomain Inhibitor


XDM-CBP is a synthetic, small-molecule inhibitor that potently and selectively targets the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 [1]. Derived from a pan-selective BET bromodomain-binding fragment, XDM-CBP exhibits high selectivity over other bromodomain families, including the BET family . The compound (molecular formula C21H22N2O4, MW 366.41) has been structurally characterized via X-ray crystallography in complex with both CBP and p300 bromodomains, and its antiproliferative effects have been demonstrated in specific cancer cell lines . XDM-CBP is exclusively for research use and is not intended for human therapeutic or diagnostic applications.

Selective CBP/p300 bromodomain probe; reported high selectivity over BET family
Derived from pan-selective BET fragment; unique chemical lineage for selectivity studies
Cell-proliferation assay context in leukemia, breast cancer, and melanoma models

Why XDM-CBP Cannot Be Substituted by Generic Inhibitors


Inhibitors of the CBP/p300 bromodomains exhibit wide variability in both potency and selectivity profiles, even when sharing the same nominal target. For example, SGC-CBP30 displays nanomolar Kd values for CBP and p300 (21 nM and 32 nM, respectively) with moderate selectivity over BRD4 [1], while I-CBP112 shows reduced potency (Kd 151 nM and 167 nM) , and Inobrodib (CCS1477) achieves single-digit nanomolar potency but with distinct pharmacokinetic properties . XDM-CBP occupies a unique position with sub-micromolar Kd values (0.23 µM for CBP, 0.47 µM for p300) coupled with exceptionally high selectivity over all other bromodomain families, including the BET family . This selectivity profile, combined with its derivation from a pan-selective BET fragment, makes XDM-CBP a non-interchangeable chemical probe for studies requiring clean CBP/p300-specific readouts without BET family cross-reactivity.

Selectivity context mismatch Affinity and selectivity profiles differ among CBP/p300 inhibitors; BET cross-reactivity may confound readouts with less selective probes.
Affinity window may not transfer XDM-CBP occupies a distinct sub‑micromolar Kd window; generic substitution may alter dose‑response relationships in cellular assays.
Structural origin limits interchangeability Derived from a BET‑binding fragment, XDM‑CBP’s scaffold‑selectivity relationship is not replicated by de novo CBP/p300 inhibitor chemotypes.

Quantitative Evidence Guide: Head-to-Head Comparisons


Binding Affinity for CBP and p300 Bromodomains

XDM-CBP binds to the CBP bromodomain with a Kd of 0.23 µM and to the p300 bromodomain with a Kd of 0.47 µM [1]. In contrast, SGC-CBP30 binds CBP with a Kd of 0.021 µM (21 nM) and p300 with a Kd of 0.032 µM (32 nM) [2], representing approximately 11-fold and 15-fold higher potency, respectively. I-CBP112 binds CBP with a Kd of 0.151 µM (151 nM) and p300 with a Kd of 0.167 µM (167 nM) , placing XDM-CBP at approximately 1.5-fold lower potency for CBP and 2.8-fold lower for p300. XDM-CBP thus provides a distinct potency window that may be advantageous for dose-response studies where extreme potency could obscure target engagement dynamics.

CBP/p300 Affinity (Kd)
Cross‑study comparable
XDM‑CBP CBP 0.23 µM · p300 0.47 µM
SGC‑CBP30 CBP 0.021 µM · p300 0.032 µM
I‑CBP112 CBP 0.151 µM · p300 0.167 µM
Reported affinity context; distinct potency window may suit dose‑response studies
Cross‑study comparison; binding assay conditions may vary
CBP bromodomain p300 bromodomain binding affinity

Selectivity Over BET Bromodomains

XDM-CBP exhibits high selectivity over all other bromodomain families, including the BET family . While explicit fold-selectivity values are not reported in the primary literature, the compound was derived from a pan-selective BET BRD-binding fragment yet subsequently optimized to lose BET activity while retaining CBP/p300 binding [1]. This contrasts with pan-BET inhibitors such as JQ1 or I-BET762, which potently inhibit BRD2, BRD3, BRD4, and BRDT with Kd values in the low nanomolar range (e.g., JQ1 BRD4(1) Kd ~50 nM) [2]. For experiments where BET family cross-reactivity would confound interpretation—such as studies of MYC-dependent transcription or inflammatory gene regulation—XDM-CBP offers a cleaner CBP/p300-specific pharmacological tool.

BET Selectivity
Class‑level inference
High selectivity over all other bromodomain families reported; quantitative fold‑selectivity not explicitly documented
Supports CBP/p300‑specific pathway attribution
Selectivity inferred from lack of BET inhibition in primary assays
Bromodomain selectivity BET family off-target profiling

Antiproliferative Activity in Cancer Cell Lines

XDM-CBP inhibits proliferation of HL-60 (acute promyelocytic leukemia) cells with a GI50 of 1.3 µM after 72 hours, and MCF7 (breast adenocarcinoma) and SK-MEL-5 (malignant melanoma) cells with GI50 values of 4.2 µM [1]. For comparison, SGC-CBP30 exhibits a GI50 of approximately 8.3 µM in HL-60 cells and 12.5 µM in MCF7 cells under similar assay conditions [2]. Thus, XDM-CBP is approximately 6.4-fold more potent than SGC-CBP30 in HL-60 cells and 3.0-fold more potent in MCF7 cells in these proliferation assays. This enhanced cellular potency, despite lower biochemical binding affinity (see Evidence Item 1), may reflect differences in cellular permeability, target engagement duration, or off-target effects and underscores the importance of cellular validation when selecting a CBP/p300 inhibitor for phenotypic screening.

Antiproliferative GI50
Cross‑study comparable
HL‑60: 1.3 µM · MCF7: 4.2 µM · SK‑MEL‑5: 4.2 µM (72 h)
~6.4‑fold lower GI50 vs SGC‑CBP30 in HL‑60; ~3.0‑fold in MCF7
Reported cell proliferation endpoint context
Cellular potency may not directly correlate with biochemical affinity
Antiproliferative activity leukemia breast cancer melanoma

Derivation from a Pan-Selective BET Fragment

XDM-CBP was developed by modifying a pan-selective BET bromodomain-binding fragment to redirect selectivity toward CBP/p300 bromodomains [1]. This is a notable departure from most other CBP/p300 inhibitors (e.g., SGC-CBP30, I-CBP112, CPI-637), which were designed de novo or from CBP/p300-specific scaffolds [2]. The 4-acyl pyrrole core of XDM-CBP retains some structural elements of the parent BET-binding fragment, making it a valuable tool for probing the structural determinants of bromodomain family selectivity. Furthermore, the availability of high-resolution co-crystal structures of XDM-CBP with both CBP (PDB: 5NU3, 1.60 Å) and p300 (PDB: 5NU5, 1.60 Å) provides a detailed atomic-level understanding of its binding mode, facilitating rational design of next-generation analogs [3].

Chemical Origin & Structure
Supporting evidence
Derived from pan‑selective BET fragment; co‑crystal structures with CBP (PDB 5NU3) and p300 (PDB 5NU5) at 1.60 Å resolution
Supports SAR and selectivity engineering studies
Structural data provide atomic‑level binding mode for scaffold optimization
Chemical probe SAR fragment-based design BET to CBP/p300 conversion

Research Application Scenarios


CBP/p300-Specific Transcriptional Regulation Studies

XDM-CBP is ideally suited for experiments requiring clean attribution of phenotypic outcomes to CBP/p300 bromodomain inhibition. Because XDM-CBP exhibits high selectivity over all other bromodomain families, including the BET family , researchers can use it as a chemical probe in assays where pan-BET inhibitors (e.g., JQ1) or even moderately selective CBP/p300 inhibitors with BET cross-reactivity would obscure interpretation. This scenario is particularly relevant in studies of MYC-dependent transcription, inflammatory cytokine production, or epigenetic regulation in hematologic malignancies, where BET and CBP/p300 pathways intersect [1].

Phenotypic Screening in Cancer Cell Lines

Based on its demonstrated antiproliferative activity in HL-60 (GI50 1.3 µM), MCF7 (GI50 4.2 µM), and SK-MEL-5 (GI50 4.2 µM) cells [2], XDM-CBP is a strong candidate for medium- to high-throughput cellular screening campaigns focused on these cancer types. Its cellular potency advantage over SGC-CBP30 (6.4-fold in HL-60, 3.0-fold in MCF7) [3] makes it a cost-effective and logistically convenient choice for achieving robust growth inhibition at lower compound concentrations, thereby minimizing vehicle (e.g., DMSO) toxicity and non-specific effects.

SAR Studies Using Co-Crystal Structures

Medicinal chemistry teams engaged in optimizing bromodomain inhibitors can utilize XDM-CBP's high-resolution co-crystal structures with CBP (PDB: 5NU3) and p300 (PDB: 5NU5) [4] to guide rational design. The compound's derivation from a pan-selective BET fragment provides a unique scaffold for exploring how subtle chemical modifications shift selectivity between BET and CBP/p300 families. XDM-CBP can serve as a reference compound in fragment-based drug discovery or as a starting point for synthesizing focused libraries.

Epigenetic Reader Domain Profiling Panels

For contract research organizations (CROs) or academic core facilities offering bromodomain profiling services, XDM-CBP is a valuable addition to compound panels due to its well-characterized selectivity profile and sub-micromolar Kd values . Its inclusion enables clients to benchmark novel CBP/p300 inhibitors against a compound with documented selectivity over BET family members, providing context for evaluating both potency and off-target risk.

Application
Selection Property
Validation Focus
CBP/p300 transcriptional regulation studies
High selectivity over BET bromodomains
CBP/p300‑specific endpoint attribution
Cancer cell proliferation screening
Antiproliferative activity context
Cell‑viability and dose‑response profiling
Structure‑guided bromodomain inhibitor design
Available co‑crystal structures
Binding mode analysis and selectivity engineering
Bromodomain profiling panels
Documented selectivity profile
Off‑target risk assessment vs pan‑BET inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for XDM-CBP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.